Product packaging for 2-Bromo-4-(1,1-difluoroethyl)pyridine(Cat. No.:CAS No. 1419221-58-1)

2-Bromo-4-(1,1-difluoroethyl)pyridine

Cat. No.: B1457724
CAS No.: 1419221-58-1
M. Wt: 222.03 g/mol
InChI Key: QJQIOIGWMUPNLB-UHFFFAOYSA-N
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Description

2-Bromo-4-(1,1-difluoroethyl)pyridine (CAS 1419221-58-1) is a high-purity chemical compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol . This organohalide and fluorinated pyridine derivative is characterized by a density of 1.5±0.1 g/cm³ and a boiling point of 234.3±35.0 °C at 760 mmHg . The compound serves as a highly valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. The reactive bromine atom at the 2-position of the pyridine ring makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based substituents. Simultaneously, the 1,1-difluoroethyl group at the 4-position serves as a metabolically stable bioisostere, often used to modulate the electronic properties, lipophilicity, and metabolic stability of candidate molecules . Researchers utilize this compound in the synthesis of complex target molecules for applications including pharmaceutical development, agrochemical research, and material science. Handle with care; this compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It must be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrF2N B1457724 2-Bromo-4-(1,1-difluoroethyl)pyridine CAS No. 1419221-58-1

Properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQIOIGWMUPNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(1,1-Difluoroethyl)pyridine Intermediates

A crucial intermediate in the synthesis is the 4-(1,1-difluoroethyl)pyridine or its derivatives. According to advanced synthetic methodologies reported in the literature, such intermediates can be prepared via:

  • Radical Bromination of Methylpyridine Derivatives: Starting from 4-methylpyridine derivatives, radical bromination can introduce bromomethyl groups, which can be further transformed into difluoroethyl groups through fluorination reactions. However, this method suffers from low yields in the bromination step (around 10%) and uses hazardous reagents such as (diethylamino)sulfur trifluoride (DAST), which complicates scale-up.

  • Oxidation and Fluorination Routes: Oxidation of methyl groups to aldehydes followed by fluorination with reagents like DAST can yield difluoromethyl-substituted pyridines. This approach achieves moderate to high yields in the fluorination and deprotection steps but is limited by the toxicity and cost of fluorinating agents.

  • One-Pot Synthesis from Nitrile Precursors: More recent and scalable methods utilize nitrile-containing precursors reacted with methoxylamine hydrochloride and hydrobromic acid in acetic acid, followed by zinc reduction and ammonium hydroxide treatment. This method avoids hazardous fluorinating agents and has been demonstrated on a large scale (kilogram quantities) with yields around 60–72%.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(1,1-difluoroethyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(1,1-difluoroethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

4-Bromo-2-(1,1-difluoroethyl)pyridine
  • Molecular Formula : C₇H₆BrF₂N (same as the target compound).
  • Key Difference : The bromine and difluoroethyl groups are swapped (bromine at position 4, difluoroethyl at position 2).
  • For example, regioselective Suzuki-Miyaura couplings may favor different positions .
2-Bromo-5-(1,1-difluoroethyl)pyridine
  • Molecular Formula : C₇H₆BrF₂N.
  • Key Difference : Difluoroethyl group at position 3.
  • Synthesis Challenges : Volatility and decomposition during N-arylation necessitate lower reaction temperatures (yield: 12%) .
2-Bromo-4-(trifluoromethyl)pyridine
  • Molecular Formula : C₆H₃BrF₃N.
  • Key Difference : Trifluoromethyl (-CF₃) replaces difluoroethyl (-CH₂CF₂).
  • Properties : Higher electronegativity and steric bulk compared to -CH₂CF₂, reducing nucleophilic substitution rates. Molecular weight: 225.99 g/mol .

Fluorinated Pyridines with Alternative Substituents

2-Bromo-3-(difluoromethoxy)pyridine
  • Molecular Formula: C₆H₃BrF₂NO.
  • Key Feature : Difluoromethoxy (-OCF₂H) group at position 3.
  • Applications : Used in synthesizing agrochemicals due to enhanced oxidative stability .
2-(Bromomethyl)-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine
  • Molecular Formula : C₉H₄BrF₈N.
  • Key Features : Multiple fluorine substituents (pentafluoroethyl and trifluoromethyl).
  • Properties : High molecular weight (358.03 g/mol ) and extreme electronegativity, suited for specialty materials .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Synthesis Yield (%) Applications
2-Bromo-4-(1,1-difluoroethyl)pyridine C₇H₆BrF₂N 222.03 4-(CH₂CF₂) 24–31 Kinase inhibitors, N-arylation
4-Bromo-2-(1,1-difluoroethyl)pyridine C₇H₆BrF₂N 222.03 2-(CH₂CF₂) Not reported Structural isomer studies
2-Bromo-4-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 4-CF₃ 36–32 Electron-deficient coupling partners
2-Bromo-5-(1,1-difluoroethyl)pyridine C₇H₆BrF₂N 222.03 5-(CH₂CF₂) 12 Low-yield medicinal intermediates
2-Bromo-3-(difluoromethoxy)pyridine C₆H₃BrF₂NO 223.00 3-OCF₂H 95 (purity) Agrochemical precursors

Key Research Findings

Synthetic Challenges : Difluoroethyl-substituted bromopyridines exhibit volatility and thermal instability, requiring optimized conditions (e.g., lower temperatures) to prevent decomposition .

Regioselectivity : Positional isomers show divergent reactivity. For instance, 2-bromo-4-(difluoroethyl)pyridine undergoes smoother cross-coupling than its 5-substituted analogue due to electronic effects .

Fluorine Effects :

  • Difluoroethyl (-CH₂CF₂) : Balances lipophilicity and metabolic stability, ideal for CNS-targeting drugs .
  • Trifluoromethyl (-CF₃) : Increases electrophilicity but may reduce solubility in polar solvents .

Yield Trends : Difluoroethyl derivatives generally yield 12–31%, while trifluoromethyl analogues achieve higher yields (32–36%) due to better stability .

Biological Activity

2-Bromo-4-(1,1-difluoroethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activity and applications in medicinal chemistry. The presence of both bromine and difluoroethyl groups in its structure influences its reactivity and interactions with biomolecules, making it a subject of interest in various scientific research fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the difluoroethyl group enhances binding affinity to various enzymes and receptors. This mechanism is crucial for its potential applications in pharmacology and agrochemistry.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In studies involving similar compounds, the presence of halogen atoms was found to enhance antibacterial activity against strains like Escherichia coli. For example, a related compound demonstrated an inhibition value of 91.95% against E. coli due to the influence of its functional groups .

CompoundInhibition (%)Target Organism
This compoundTBDTBD
Compound 4f (related)91.95E. coli

Anti-Thrombolytic Activity

The anti-thrombolytic potential of pyridine derivatives has been evaluated, with some compounds exhibiting notable activity against clot formation in human blood. For instance, one derivative showed a lysis value of 41.32%, indicating significant therapeutic potential in managing thrombotic conditions .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel pyridine derivatives through palladium-catalyzed reactions highlighted the biological activities of these compounds. The synthesized derivatives were tested for their anti-thrombolytic and antibacterial activities, revealing that modifications in the molecular structure significantly influenced their efficacy .

Case Study 2: Structure-Activity Relationship

Investigations into the structure-activity relationship (SAR) of pyridine derivatives indicated that variations in halogenation and fluorination markedly affect pharmacokinetic properties and biological efficacy. This underscores the importance of chemical modifications in enhancing the therapeutic profile of compounds like this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-(1,1-difluoroethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : Direct bromination of 4-(1,1-difluoroethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DMF at 80–100°C. Alternatively, nucleophilic substitution on pre-functionalized pyridine scaffolds.
  • Key considerations : Monitor regioselectivity via HPLC or GC-MS, as competing reactions (e.g., di-bromination) may occur. Yield optimization requires precise stoichiometry of brominating agents and inert atmosphere control .

Q. How is structural characterization performed for this compound?

  • Analytical workflow :

NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine coupling constants (e.g., ¹⁹F NMR for difluoroethyl group: δ ≈ -90 to -110 ppm) .

Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 222.03 (C₇H₇BrF₂N⁺) .

X-ray crystallography : For unambiguous confirmation of crystal packing and bond angles, though limited by crystallinity challenges in fluorinated pyridines .

Q. What are the solubility and stability profiles under standard lab conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests show degradation <5% after 6 months at -20°C in dark, anhydrous conditions. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the C-Br bond .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl group influence electronic properties and reactivity in cross-coupling reactions?

  • Mechanistic insight : The electron-withdrawing difluoroethyl group deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. However, it enhances stability of intermediates in Ullmann-type reactions.
  • Experimental design : Compare coupling efficiency with Pd(PPh₃)₄ vs. Ni(cod)₂ catalysts. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict regioselectivity .

Q. What strategies mitigate steric hindrance during nucleophilic substitution at the 2-bromo position?

  • Approaches :

  • Employ bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed aminations.
  • Use microwave-assisted synthesis (100–120°C, 20 min) to overcome kinetic barriers.
  • Screen ionic liquids as solvents to enhance nucleophile accessibility .

Q. How can contradictory data on catalytic efficiency in fluorinated pyridine systems be resolved?

  • Case study : Conflicting reports on Buchwald-Hartwig amination yields (30–70%) may stem from trace moisture or oxygen in reactions.
  • Troubleshooting :

Validate anhydrous conditions via Karl Fischer titration.

Use EPR spectroscopy to detect radical intermediates that quench catalysts.

Compare batch vs. flow chemistry setups to isolate kinetic vs. thermodynamic pathways .

Q. What computational models predict the compound’s behavior in supramolecular assemblies?

  • Modeling workflow :

Molecular docking : Simulate interactions with β-cyclodextrin or cucurbiturils using AutoDock Vina.

Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C-F⋯H contacts) from crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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